2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(1-hydroxynaphthalen-2-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11(14)7-16-10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSWIXILIIQGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700717 | |
| Record name | [(1-Hydroxynaphthalen-2-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72836-73-8 | |
| Record name | [(1-Hydroxynaphthalen-2-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 1-Hydroxy-2-naphthol with Chloroacetic Acid
1-Hydroxy-2-naphthol reacts with chloroacetic acid in the presence of a base, typically sodium hydroxide or potassium carbonate, to form the target compound. The mechanism proceeds via deprotonation of the naphthol to generate a phenoxide ion, which attacks the electrophilic carbon of chloroacetic acid.
Reaction Conditions :
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Solvent : Ethanol/water mixture (3:1 v/v)
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Temperature : 80–90°C
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Catalyst : NaOH (2 equiv)
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Time : 6–8 hours
Optimization with Phase-Transfer Catalysts
To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. These catalysts facilitate ion exchange between aqueous and organic phases, accelerating the nucleophilic substitution.
Improved Conditions :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields by enabling rapid and uniform heating. This method adapts techniques from a related patent (CN102964345A) involving dibenzoyl rearrangement and microwave-assisted esterification.
Direct Synthesis Under Microwave Conditions
A one-pot synthesis involves:
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Deprotonation : 1-Hydroxy-2-naphthol is treated with KOH in DMF.
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Alkylation : Chloroacetic acid is added, and the mixture is irradiated at 100°C for 20 minutes.
Key Parameters :
Coupling Reactions Using Carbodiimide Reagents
The ACS Omega study (2019) demonstrates the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form amide bonds. While originally applied to amino acid derivatives, this method is adaptable for esterification or etherification.
HOBt/DCC-Mediated Coupling
Procedure :
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Activation : (2-Naphthalenyloxy)acetic acid is activated with DCC and HOBt in THF.
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Reaction : The activated intermediate reacts with 1-hydroxy-2-naphthol at room temperature.
Outcomes :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | Ethanol/NaOH, 80°C | 65–72 | 6–8 hours | High |
| Microwave-Assisted | DMF/KOH, 100°C, 300 W | 85–90 | 20 minutes | Moderate |
| HOBt/DCC Coupling | THF, rt | 70–75 | 12 hours | Low |
Key Findings :
Chemical Reactions Analysis
2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in the development of antitumor agents against sarcoma.
Industry: Utilized as a reference substance for drug impurities and reagents in quality control processes.
Mechanism of Action
The mechanism of action of 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and altering their function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid and related naphthalene-based acetic acid derivatives:
Key Observations :
- Substituent Position : The position of hydroxyl and acetic acid groups significantly impacts solubility and coordination behavior. For example, [(6-Hydroxy-2-naphthyl)oxy]acetic acid (C₁₂H₁₀O₄) is more polar than (2-Hydroxy-1-naphthyl)acetic acid (C₁₂H₁₀O₃) due to the oxyacetic moiety .
- Hydrogen Bonding : Compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid form strong O–H⋯O hydrogen-bonded dimers (R₂²(8) motif), enhancing crystal lattice stability .
- Electronic Effects : Electron-withdrawing groups (e.g., Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) distort phenyl ring angles (e.g., C–C–C angles of 121.5° at Br), influencing reactivity and intermolecular interactions .
Metal Coordination
- Chelating Behavior: Naphthalene-based acetic acids (e.g., 1-naphthylacetic acid) form metal complexes with diverse coordination modes (monodentate, bidentate). These complexes are studied for catalytic and biological applications .
Biological Activity
2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid, commonly referred to as a naphthalene derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an ether linkage, contributing to its diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid is C12H10O3. Its structure includes a naphthalene ring that is crucial for its biological activity. The presence of the hydroxyl group enhances its solubility and reactivity, making it a suitable candidate for various biochemical interactions.
Understanding the mechanisms through which 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid exerts its effects is vital for elucidating its potential therapeutic applications. The compound has been shown to interact with several biological targets:
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially altering the metabolism of various substrates.
- Receptor Modulation : The compound may modulate receptor activity, particularly in neurotransmission pathways, which could influence pain perception and inflammatory responses.
Biological Activities
Research has indicated that 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid possesses several biological activities:
Antioxidant Activity
This compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
Antimicrobial Properties
Studies have shown that 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid exhibits antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes within the microorganisms.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators, contributing to reduced inflammation in various models.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid:
- In Vitro Studies : In laboratory settings, the compound showed a dose-dependent inhibition of inflammatory markers in cultured human cells, supporting its potential as an anti-inflammatory agent.
- Animal Models : In vivo studies using rodent models demonstrated that administration of this compound significantly reduced symptoms associated with inflammatory diseases, such as arthritis and colitis.
- Pharmacokinetics : Research into the pharmacokinetic properties revealed that 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid has favorable absorption characteristics, with a half-life conducive to therapeutic use.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid, a comparative analysis with structurally similar compounds was performed:
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | C12H10O3 | Antioxidant | Similar mechanism but less potent |
| Compound B | C11H9O3 | Antimicrobial | Effective against specific bacteria |
| Compound C | C13H11O4 | Anti-inflammatory | Broader spectrum but more side effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
